molecular formula C19H24O5 B155101 Rubranol CAS No. 211126-61-3

Rubranol

Cat. No.: B155101
CAS No.: 211126-61-3
M. Wt: 332.4 g/mol
InChI Key: KCWHZHZEQUHBCW-OAHLLOKOSA-N
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Description

Rubranol is a natural product found in Pinus flexilis with data available.

Scientific Research Applications

Ethnopharmacological Relevance

Rubranol is mentioned in ethnopharmacological studies, highlighting its traditional medicinal use in various cultures. For example, in a study encompassing Mediterranean countries, traditional medicinal plants, including those related to this compound, are documented, emphasizing their ethnobotanical richness and potential for future phytochemical and pharmacological studies (González-Tejero et al., 2008).

Photodegradation of Pharmaceuticals

Research on the photodegradation of pharmaceuticals in aquatic environments, including substances like this compound, provides insights into their environmental impact and stability. This study critically assesses existing data and identifies knowledge gaps, contributing to understanding the fate of such compounds in nature (Challis et al., 2014).

Herbal Medicine Research

This compound is also studied in the context of herbal medicine. For instance, research exploring the contractile activity of plant extracts on uterine tissues mentions the role of compounds like this compound in herbal medicinal applications (Olson & DeGolier, 2016).

Anti-HIV Potential

A significant study identifies this compound as a potential anti-HIV agent. Screening natural products for antiviral agents led to the discovery of this compound inhibiting HIV-1 replication, indicating its potential therapeutic application (Zhang et al., 2020).

Clinical Applications of Rubus Plants

In a broader perspective, research encompassing the clinical application of Rubus plants (associated with this compound) reviews the pharmacological activity and potential for new drug development (Le, 2014).

Metabolism Studies

This compound is also mentioned in studies investigating the metabolism of other compounds, like curcumin, by human intestinal bacteria. Understanding the metabolic pathways involving this compound helps in comprehending its activity in vivo (Niwa et al., 2019).

Mechanism of Action

Target of Action

Rubranol primarily targets Nitric Oxide Synthase (NOS) . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a molecule that plays a crucial role in many physiological and pathological processes, including vasodilation, neurotransmission, and immune response.

Mode of Action

This compound acts as an inhibitor of NOS . It inhibits the production of NO in activated macrophages . Macrophages are a type of white blood cell that engulfs and digests cellular debris, foreign substances, microbes, and cancer cells in a process called phagocytosis.

Result of Action

The inhibition of NO production by this compound in activated macrophages can lead to a decrease in the inflammatory response . This could potentially be beneficial in conditions where the inflammatory response is excessive or damaging.

Biochemical Analysis

Biochemical Properties

Rubranol is known to interact with various enzymes and proteins in biochemical reactions . It is an inhibitor of Nitric Oxide (NO) Synthase, a key enzyme involved in the production of nitric oxide . This compound has been shown to inhibit Lipopolysaccharide (LPS)-induced NO production in activated macrophages, with a reported inhibition rate of 74% .

Cellular Effects

The effects of this compound on cells are primarily related to its inhibitory action on NO production . By inhibiting NO Synthase, this compound can potentially influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to NO Synthase and inhibiting its activity . This interaction can lead to changes in gene expression and enzyme activity, thereby influencing the overall biochemical environment within the cell .

Temporal Effects in Laboratory Settings

Its inhibitory effect on NO production suggests that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

Given its role as an NO Synthase inhibitor, it is plausible that varying dosages could have different impacts on NO production and, consequently, on cellular function .

Metabolic Pathways

This compound’s involvement in metabolic pathways is closely tied to its role as an NO Synthase inhibitor . By inhibiting this enzyme, this compound can potentially influence the metabolic flux and levels of various metabolites .

Transport and Distribution

Given its biochemical properties, it is likely that this compound interacts with various transporters or binding proteins, which could influence its localization or accumulation .

Subcellular Localization

Its role as an NO Synthase inhibitor suggests that it may be localized to areas of the cell where this enzyme is active .

Properties

IUPAC Name

4-[(5R)-7-(3,4-dihydroxyphenyl)-5-hydroxyheptyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O5/c20-15(8-5-14-7-10-17(22)19(24)12-14)4-2-1-3-13-6-9-16(21)18(23)11-13/h6-7,9-12,15,20-24H,1-5,8H2/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWHZHZEQUHBCW-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCCCC(CCC2=CC(=C(C=C2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1CCCC[C@H](CCC2=CC(=C(C=C2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80435472
Record name 4,4'-[(3R)-3-Hydroxyheptane-1,7-diyl]di(benzene-1,2-diol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211126-61-3
Record name 4,4'-[(3R)-3-Hydroxyheptane-1,7-diyl]di(benzene-1,2-diol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the known biological activities of rubranol and its derivatives?

A1: this compound, a diarylheptanoid, and its glycosylated derivatives, rubranosides A, B, C, and D, have been isolated from the bark of red alder (Alnus rubra) []. While the specific mechanisms of action remain under investigation, research suggests that this compound and its derivatives exhibit potent antioxidant and anti-inflammatory properties [, ]. These properties are linked to their ability to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals and Nitroblue tetrazolium (NBT) superoxide, as well as inhibit nitric oxide (NO) production []. Further research is needed to fully understand their interactions with specific molecular targets and potential therapeutic applications.

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